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molecular formula C9H5NO B1273721 1-Benzofuran-5-carbonitrile CAS No. 79002-39-4

1-Benzofuran-5-carbonitrile

Cat. No. B1273721
M. Wt: 143.14 g/mol
InChI Key: SXFQAFFSEZRQCJ-UHFFFAOYSA-N
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Patent
US06100260

Procedure details

To a solution of 5-benzofurancarbonitrile (Japanese Patent Unexamined Publication No. 9-124,631) (1.30 g) in tetrahydrofuran (5 ml) was added 0.87 M methyl magnesium bromide-tetrahydrofuran solution (21 ml), and the resulting mixture was heated under reflux for 4 hours under a nitrogen atmosphere. The reaction mixture was acidified with conc. sulfuric acid and water was added thereto, after which the resulting mixture was subjected to extraction with diethyl ether. The extract solution was washed with water, dried and then distilled under reduced pressure to remove the solvent. The residue was purified by a silica gel column chromatography to obtain 1-benzofuran-5-yl-ethanone (1.21 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methyl magnesium bromide tetrahydrofuran
Quantity
21 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=CC(C#N)=[CH:9][C:4]=2[CH:3]=[CH:2]1.C[Mg]Br.[O:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.S(=O)(=O)(O)O.O>O1CCCC1>[O:15]1[C:19]2[CH:2]=[CH:3][C:4]([C:5](=[O:1])[CH3:6])=[CH:9][C:18]=2[CH:17]=[CH:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=C1C=CC(=C2)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
methyl magnesium bromide tetrahydrofuran
Quantity
21 mL
Type
reactant
Smiles
C[Mg]Br.O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours under a nitrogen atmosphere
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
after which the resulting mixture was subjected to extraction with diethyl ether
WASH
Type
WASH
Details
The extract solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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